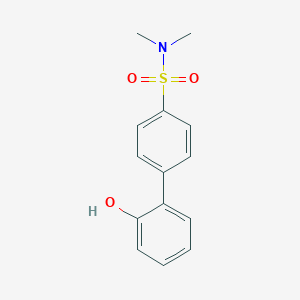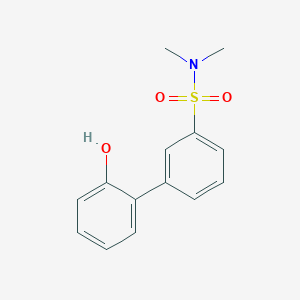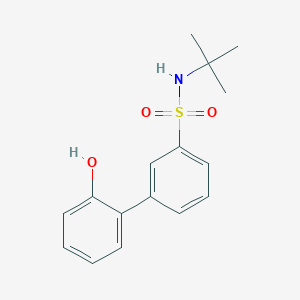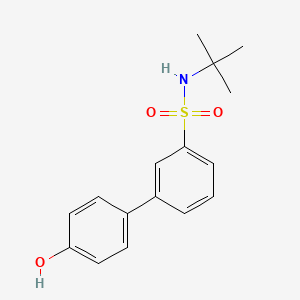
2-(4-t-Butylsulfamoylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-t-Butylsulfamoylphenyl)phenol, 95% (2-TBS-PP) is a compound of particular interest due to its unique properties. It is a white crystalline solid with a melting point of 131-133°C and a molecular weight of 247.3 g/mol. 2-TBS-PP is a highly polar compound with a wide range of applications in the fields of synthetic organic chemistry, biochemistry, and medicinal chemistry. This compound is especially useful in the synthesis of pharmaceuticals and other organic compounds.
Applications De Recherche Scientifique
2-(4-t-Butylsulfamoylphenyl)phenol, 95% has a wide range of applications in scientific research. It has been used in the synthesis of various pharmaceuticals, such as anti-cancer drugs, as well as other organic compounds. It is also used as a reagent in organic chemistry, biochemistry, and medicinal chemistry. Additionally, 2-(4-t-Butylsulfamoylphenyl)phenol, 95% has been used to study the structure and function of proteins, as well as to study the mechanisms of drug action.
Mécanisme D'action
2-(4-t-Butylsulfamoylphenyl)phenol, 95% is a highly polar compound and is able to interact with the proteins and other molecules in the body. It is believed that 2-(4-t-Butylsulfamoylphenyl)phenol, 95% binds to the active site of proteins and other molecules, altering their structure and function. This binding can lead to changes in the activity of the proteins and other molecules, leading to changes in the biochemical and physiological processes in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-t-Butylsulfamoylphenyl)phenol, 95% depend on the concentration and duration of exposure. At low concentrations, 2-(4-t-Butylsulfamoylphenyl)phenol, 95% can act as an antioxidant, protecting cells from oxidative damage. At higher concentrations, it can act as a pro-oxidant, inducing oxidative damage to cells. Additionally, 2-(4-t-Butylsulfamoylphenyl)phenol, 95% can affect the activity of enzymes, hormones, and other proteins, leading to changes in biochemical and physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-t-Butylsulfamoylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a highly polar compound, making it ideal for use in aqueous solutions. Additionally, it has a high melting point, making it stable at higher temperatures. However, 2-(4-t-Butylsulfamoylphenyl)phenol, 95% is also highly reactive and can degrade quickly in the presence of light or other reactive compounds.
Orientations Futures
2-(4-t-Butylsulfamoylphenyl)phenol, 95% has many potential applications in the fields of synthetic organic chemistry, biochemistry, and medicinal chemistry. It can be used to study the structure and function of proteins and other molecules, as well as to study the mechanisms of drug action. Additionally, it can be used to synthesize pharmaceuticals and other organic compounds. Finally, it can be used to study the effects of oxidative damage on cells.
Méthodes De Synthèse
2-(4-t-Butylsulfamoylphenyl)phenol, 95% can be synthesized by a two-step method. First, 4-t-butylsulfamoylphenyl-2-chloride is reacted with sodium hydroxide to form 4-t-butylsulfamoylphenol. Then, this intermediate is reacted with sodium nitrite to form 2-(4-t-Butylsulfamoylphenyl)phenol, 95%. This reaction is carried out in an aqueous solution at a temperature of 60°C. The reaction is highly exothermic and the yield of the product is typically 95%.
Propriétés
IUPAC Name |
N-tert-butyl-4-(2-hydroxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-16(2,3)17-21(19,20)13-10-8-12(9-11-13)14-6-4-5-7-15(14)18/h4-11,17-18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCKNEHVAHECRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(Piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6370676.png)


![2-[3-(Pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370701.png)

![3-[4-(Pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370709.png)
![4-[3-(Pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370716.png)

![3-[3-(Pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370731.png)


![3-[4-(Piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370748.png)